molecular formula C4H7N3 B031613 N-Methyl-1H-imidazol-2-amine CAS No. 5146-52-1

N-Methyl-1H-imidazol-2-amine

Cat. No. B031613
CAS RN: 5146-52-1
M. Wt: 97.12 g/mol
InChI Key: ZYXHZCQMCOVXJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-1H-imidazol-2-amine derivatives involves multiple pathways. One approach involves the reductive amination of primary and secondary amines with 1-methyl-2-carboxaldehyde, utilizing sodium cyanoborohydride as a reductant to yield ligands with variable second-coordination spheres (Cheruzel et al., 2011). Another pathway includes the electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime, leading to N-alkylated imines that can be hydrolyzed to primary amines or reduced to N-methyl secondary amines (Kitamura et al., 2003).

Molecular Structure Analysis

The molecular structure of N-Methyl-1H-imidazol-2-amine is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is crucial for its chemical behavior and the formation of various derivatives. For example, the synthesis of 1-(4-imidazolyl)methyl-4-sulfonylbenzodiazepines, showcases the use of N-Methyl-1H-imidazol-2-amine in creating compounds with significant biological activity (Chen et al., 2001).

Chemical Reactions and Properties

N-Methyl-1H-imidazol-2-amine participates in various chemical reactions, including reductive N-alkylation and oxidative annulation, demonstrating its versatility as a synthetic intermediate. An example of its application includes the triethylsilane mediated reductive N-alkylation, leading to tertiary amines with high yields (Chen et al., 2001). Additionally, it can undergo oxidative annulation with aryl methyl ketones in the presence of TEMPO, forming imidazole skeletons (Geng et al., 2022).

Physical Properties Analysis

The physical properties of N-Methyl-1H-imidazol-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific physical properties are not detailed in the provided references, these properties typically influence the compound's behavior in synthesis and its applicability in various chemical reactions.

Chemical Properties Analysis

N-Methyl-1H-imidazol-2-amine's chemical properties, including reactivity with different reagents and stability under various conditions, make it a valuable intermediate in organic synthesis. Its ability to participate in electrophilic amination, reductive alkylation, and oxidative annulation highlights its chemical versatility. The synthesis of imidazole derivatives through reactions with aryl methyl ketones and primary amines, facilitated by the presence of TEMPO, exemplifies its utility in synthesizing complex molecules (Geng et al., 2022).

Scientific Research Applications

  • Antihypertensive Activity: A study highlighted the potential of a compound structurally related to N-Methyl-1H-imidazol-2-amine as an antihypertensive agent, acting as an I1 imidazoline receptor agonist (S. Aayisha et al., 2019).

  • Ligand Preparation: N-Methyl-1H-imidazol-2-amine derivatives can be used to prepare imidazole-amine ligands, offering potential for various functionalizations (Lionel Cheruzel et al., 2011).

  • Antifungal Properties: New analogues of N-Methyl-1H-imidazol-2-amine have shown promising antifungal properties and cellular selectivity (M. Setzu et al., 2002).

  • Proton-Conductive Framework: A Cadmium-Organic Framework containing N-Methyl-1H-imidazol-2-amine has been identified as highly proton-conductive, effective in detecting low concentrations of ammonia and amine gases at room temperature (Ruilan Liu et al., 2018).

  • Antimicrobial Agents: Imidazo-[1,2-a]pyridine derivatives of N-Methyl-1H-imidazol-2-amine have potential as effective antimicrobial agents against various bacteria and fungi (N. Desai et al., 2012).

  • Synthesis of Nitrogen-Rich Compounds: N-Methyl-1H-imidazol-2-amine based compounds are being explored for their potential in nitrogen-rich gas generators due to their high positive heats of formation (D. Srinivas et al., 2014).

  • Electrophilic Amination: A study demonstrated the synthesis of primary amines and N-methyl secondary amines by electrophilic amination of Grignard reagents with 2-Imidazolidinone O-Sulfonyloxime (Mitsuru Kitamura et al., 2003).

Safety And Hazards

“N-Methyl-1H-imidazol-2-amine” has a GHS07 pictogram with a signal word of warning. The hazard statements include H302, H315, H319, H335 .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

N-methyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHZCQMCOVXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Xiong, X Wei, ZM Liu, MW Ding - The Journal of Organic …, 2017 - ACS Publications
A new one-pot preparation of polysubstituted imidazoles by a Staudinger/aza-Wittig/Ag(I)-catalyzed cyclization/isomerization has been developed. The easily accessible propargylazide …
Number of citations: 24 pubs.acs.org

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